Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-
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Overview
Description
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is a complex organic compound with the molecular formula C27H36O6. It is known for its unique structure, which includes two oxirane (epoxide) groups and a bisphenol A backbone. This compound is widely used in various industrial applications due to its excellent chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its epoxide groups with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including cross-linking in polymers and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar structure but lacks the additional ethyleneoxy groups.
Bisphenol F diglycidyl ether: Contains a different bisphenol backbone.
1,4-Butanediol diglycidyl ether: Has a simpler structure with a butanediol backbone.
Uniqueness
Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is unique due to its combination of bisphenol A and ethyleneoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .
Biological Activity
Oxirane, commonly referred to as a glycidyl ether derivative, has garnered attention due to its unique chemical structure and potential biological activities. The compound's IUPAC name is Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, and it is characterized by the molecular formula C27H36O6 and a molecular weight of approximately 456.57 g/mol . This compound is primarily utilized in the manufacture of epoxy resins and has applications in various industrial processes.
Property | Value |
---|---|
Molecular Formula | C27H36O6 |
Molecular Weight | 456.57 g/mol |
Density | 1.13 g/cm³ |
Boiling Point | 579.3 °C at 760 mmHg |
Flash Point | 226.4 °C |
LogP | 4.3779 |
Biological Activity
The biological activity of Oxirane compounds, particularly those derived from glycidyl ethers, has been the subject of various studies focusing on their potential toxicological effects and therapeutic applications.
Toxicological Studies:
- Skin Sensitization: Oxirane has been identified as a skin sensitizer, with potential to cause allergic reactions upon dermal exposure. This property necessitates careful handling in occupational settings .
- Irritation Potential: Studies indicate that exposure to Oxirane can lead to contact dermatitis and other skin irritations .
Therapeutic Applications:
Research into the therapeutic potential of Oxirane derivatives suggests they may exhibit antimicrobial properties. For instance, certain glycidyl ethers have demonstrated efficacy against various bacterial strains, indicating potential use in pharmaceutical formulations .
Case Studies
Case Study 1: Occupational Exposure
A study conducted on workers in industries utilizing epoxy resins highlighted the prevalence of allergic contact dermatitis linked to exposure to Oxirane compounds. The findings emphasized the need for protective measures and monitoring of skin reactions among employees .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of modified glycidyl ethers derived from Oxirane. The results showed significant inhibition of bacterial growth, suggesting that these compounds could be developed into effective antimicrobial agents for medical applications .
Research Findings
Recent research has focused on the synthesis and modification of Oxirane derivatives to enhance their biological activity while reducing toxicity. For example, modifications aimed at improving solubility and bioavailability have shown promise in preclinical models . Furthermore, ongoing studies are examining the mechanisms by which these compounds exert their biological effects, particularly in relation to cell signaling pathways involved in inflammation and immune response.
Properties
CAS No. |
63832-41-7 |
---|---|
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |
InChI Key |
BIQUGUWHHLMHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
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